molecular formula C10H19NO B12977022 (1-Oxaspiro[4.5]decan-2-yl)methanamine

(1-Oxaspiro[4.5]decan-2-yl)methanamine

Katalognummer: B12977022
Molekulargewicht: 169.26 g/mol
InChI-Schlüssel: GGRYYUQDXUIJAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Oxaspiro[4.5]decan-2-yl)methanamine is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a tetrahydrofuran ring and a cyclohexane ring, with a methanamine group attached to the tetrahydrofuran ring. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxaspiro[4.5]decan-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the tandem Prins/pinacol reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. This reaction proceeds through a cascade of Prins and pinacol rearrangement steps, resulting in the formation of the spirocyclic structure . Another method involves the general synthesis of 1-Oxaspiro[4.5]decan-2-ones, which can be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Oxaspiro[4.5]decan-2-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methanamine group and the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding oxo derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form amine derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

(1-Oxaspiro[4.5]decan-2-yl)methanamine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules and potential drug candidates.

    Medicine: The unique structure of this compound makes it a valuable scaffold for designing novel therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials

Wirkmechanismus

The mechanism of action of (1-Oxaspiro[4.5]decan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The spirocyclic structure provides rigidity and spatial orientation, enhancing the compound’s binding affinity and selectivity for its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-Oxaspiro[4.5]decan-2-yl)methanamine is unique due to its specific spirocyclic structure and the presence of the methanamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H19NO

Molekulargewicht

169.26 g/mol

IUPAC-Name

1-oxaspiro[4.5]decan-2-ylmethanamine

InChI

InChI=1S/C10H19NO/c11-8-9-4-7-10(12-9)5-2-1-3-6-10/h9H,1-8,11H2

InChI-Schlüssel

GGRYYUQDXUIJAT-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CCC(O2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.